molecular formula C8H16O B2773861 (2,2-Dimethylcyclopentyl)methanol CAS No. 325705-62-2

(2,2-Dimethylcyclopentyl)methanol

Cat. No. B2773861
CAS RN: 325705-62-2
M. Wt: 128.215
InChI Key: PVZMTBODRMFVQJ-UHFFFAOYSA-N
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Description

“(2,2-Dimethylcyclopentyl)methanol” is a chemical compound with the CAS Number: 325705-62-2 . It has a molecular weight of 128.21 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for “(2,2-Dimethylcyclopentyl)methanol” is (2,2-dimethylcyclopentyl)methanol . The InChI code for the compound is 1S/C8H16O/c1-8(2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

“(2,2-Dimethylcyclopentyl)methanol” is a liquid at room temperature . It has a molecular weight of 128.21 .

Scientific Research Applications

  • Electrochemical Synthesis Routes : A study by Cassone et al. (2017) suggests a novel electrochemical route for synthesizing dimethyl ether from liquid methanol, demonstrating the potential for efficient energy production in an environmentally friendly manner (Cassone et al., 2017).

  • Allylation of Carbonyl Compounds : Cokley et al. (1997) investigated the role of methanol in promoting the addition of allyltrimethylstannane to isobutyraldehyde, leading to the synthesis of homoallylic alcohol without the need for added catalysts (Cokley et al., 1997).

  • Conversion to Hydrocarbons : Chang et al. (1977) reported on the conversion of methanol and other O-compounds to hydrocarbons using shape-selective zeolites, emphasizing methanol's importance in the production of gasoline-range hydrocarbons (Chang et al., 1977).

  • Methanol Synthesis from Syngas : Peláez et al. (2017) explored the use of mechanical mixtures of methanol synthesis catalysts for the one-step formation of dimethyl-ether from syngas, highlighting the optimization of catalytic systems and operating conditions (Peláez et al., 2017).

  • Conversion Mechanisms on Zeolites : A study by Derouane et al. (1978) used nuclear magnetic resonance to investigate the conversions of methanol and ethanol to hydrocarbons on synthetic zeolites, proposing a mechanism involving carbenium ions (Derouane et al., 1978).

  • Carboxylation of Methanol : Aresta et al. (2006) studied the formation of dimethylcarbonate from methanol and CO2, revealing a different reaction mechanism compared to other catalytic systems (Aresta et al., 2006).

  • Methanol Synthesis Catalysts : Research by Singh et al. (2018) on CoGa catalysts for methanol synthesis from CO2 to methanol and dimethyl ether, emphasized the influence of the Co:Ga ratio on catalytic performance (Singh et al., 2018).

  • Continuous Synthesis of DMC : Bansode and Urakawa (2014) demonstrated the continuous conversion of methanol and CO2 to dimethyl carbonate over a CeO2 catalyst, highlighting efficient conversion and high selectivity under optimized conditions (Bansode & Urakawa, 2014).

  • Chemical Recycling of CO2 : Olah et al. (2009) reviewed the chemical recycling of CO2 to methanol and dimethyl ether, presenting it as a viable method for transforming CO2 from a greenhouse gas to a renewable carbon source (Olah et al., 2009).

  • Anodic Cyclization Reactions : Okimoto et al. (2014) explored the anodic cyclization of dimethyl 2-(5-aryl-5-oxopentyl)malonates, revealing a process involving a two-electron oxidation with iodide ions as electron carriers (Okimoto et al., 2014).

Safety and Hazards

The safety information for “(2,2-Dimethylcyclopentyl)methanol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

(2,2-dimethylcyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMTBODRMFVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylcyclopentyl)methanol

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